![molecular formula C11H12N2O6 B2912216 Diethyl 5-nitropyridine-2,3-dicarboxylate CAS No. 168901-40-4](/img/structure/B2912216.png)
Diethyl 5-nitropyridine-2,3-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of dihydropyridine derivatives, which could potentially include Diethyl 5-nitropyridine-2,3-dicarboxylate, has been described in a study . The study describes the synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates following a multistep synthetic route .Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl 5-nitropyridine-2,3-dicarboxylate are not well-documented. A study on a related compound, [(5,6-dimethyl dicarboxylate-3-pyridine) methyl]-trimethylammonium bromide (DPTAB), provides some insights into the thermodynamics and reaction kinetics of its synthesis .Scientific Research Applications
Oxidative Amination
One application of derivatives of 5-nitropyridine, closely related to Diethyl 5-nitropyridine-2,3-dicarboxylate, is in oxidative amination reactions. Bakke and Svensen (2001) explored the reaction of 3-nitropyridine with various amines, including diethylamine, resulting in compounds like 2-diethylamino-5-nitropyridine. These reactions show the potential of nitropyridine derivatives in synthesizing a variety of nitrogen-containing compounds (Bakke & Svensen, 2001).
Anticancer Agents
In the field of medicinal chemistry, derivatives of 5-nitropyridine have shown potential as anticancer agents. Temple et al. (1992) found that certain 5-nitropyridine derivatives demonstrated antitumor activity in mice, suggesting their utility in developing new cancer treatments (Temple, Rener, Waud, & Noker, 1992).
Multicomponent Synthesis
In synthetic chemistry, Turgunalieva et al. (2023) employed a multicomponent reaction involving 5-nitropyridine derivatives to synthesize unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines. This showcases the versatility of 5-nitropyridine derivatives in complex synthetic pathways (Turgunalieva et al., 2023).
Synthesis of Oxazines and Thiazines
Further, Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines starting from a 5-nitropyridine derivative. These compounds were evaluated for their effects on cancer cell proliferation, indicating the role of nitropyridine derivatives in synthesizing biologically active molecules (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Substitution Reactions
Bakke and Sletvold (2003) investigated substitution reactions of 5-nitropyridine-2-sulfonic acid, resulting in various 2-substituted 5-nitropyridines. This research underscores the reactivity and potential for functionalization of nitropyridine derivatives in organic synthesis (Bakke & Sletvold, 2003).
Safety and Hazards
properties
IUPAC Name |
diethyl 5-nitropyridine-2,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-3-18-10(14)8-5-7(13(16)17)6-12-9(8)11(15)19-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSFGBFTXWFEOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-nitropyridine-2,3-dicarboxylate |
Synthesis routes and methods
Procedure details
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